molecular formula C19H19ClN2O4S2 B2876176 5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1795482-79-9

5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2876176
CAS RN: 1795482-79-9
M. Wt: 438.94
InChI Key: ZDWXGQJCLCPHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H19ClN2O4S2 and its molecular weight is 438.94. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Applications

  • A study synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
  • Another research synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showcasing the antimicrobial potential of related chemical structures (Sah et al., 2014).

Anticancer Applications

  • Sulfone linked bis heterocycles were synthesized and evaluated for antimicrobial activity and cytotoxicity, with some compounds showing comparable activity to known antibiotics against certain bacteria and fungi, and a compound demonstrating cytotoxic activity on lung carcinoma cells (Muralikrishna et al., 2012).
  • A series of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and some derived thiazole ring systems were synthesized and showed promising broad spectrum antitumor activity against most of the tested tumor cell lines (Rostom, 2006).

Chemical Synthesis Methodologies

  • The synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore was reported, indicating the versatility of sulfonyl and benzothiazepine moieties in chemical synthesis (Karale et al., 2011).
  • Research on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlighted novel approaches to creating cyclic structures with potential pharmacological applications (Greig et al., 2001).

properties

IUPAC Name

5-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S2/c1-21-16-12-13(6-7-17(16)26-19(21)23)28(24,25)22-9-8-18(27-11-10-22)14-4-2-3-5-15(14)20/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWXGQJCLCPHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(SCC3)C4=CC=CC=C4Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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